五水合钨酸铵(99.999% 重量百分比 W)PURATREM

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ammonium tungstate pentahydrate can be achieved through several methods, including the acid precipitation of ammonium tungstate para pentahydrate with nitric acid, leading to the formation of tungsten oxide nanoparticles and nanoplates. This process is characterized by controlling the precipitation reaction and varying stirring times to achieve different nanostructures. The phase transition and microstructure of the precipitated material can be analyzed through thermal analysis, X-ray diffraction, and electron microscopy (Supothina et al., 2007).

Molecular Structure Analysis

The molecular structure of ATP is complex, featuring a centrosymmetric paratungstate [W12O42]12− anion, which is charge balanced by ammonium and 1H-imidazol-3-ium cations in some cases. The intricate structure is stabilized through various hydrogen bonding interactions, underscoring the complexity and versatility of ATP in forming different tungsten-based materials (Srinivasan et al., 2021).

Chemical Reactions and Properties

ATP exhibits significant chemical reactivity, particularly in the selective oxidation of alcohols to aldehydes or ketones, facilitated by ammonium tungstate as an effective catalyst. This reaction showcases the compound's utility in organic synthesis and its potential for catalyzing environmentally friendly chemical transformations (Huihui Fu et al., 2017).

Physical Properties Analysis

The physical properties of ATP, such as particle size, crystallinity, and color change, are influenced significantly by temperature. Thermal decomposition methods reveal that increased temperatures lead to smaller particle sizes and changes in material crystallinity. This temperature-dependent behavior highlights the tunability of ATP's physical properties for various applications (Nandiyanto et al., 2016).

Chemical Properties Analysis

The chemical properties of ATP, particularly its decomposition and conversion to tungsten oxides, have been extensively studied. Thermal decomposition under non-reducing conditions and the subsequent formation of tungsten trioxide (WO3) from ATP illustrate the compound's importance in the production of tungsten-based materials. These processes are characterized by a series of endothermic and exothermic steps, revealing the compound's complex decomposition behavior (Fait et al., 2008).

科学研究应用

- Ammonium Tungstate Pentahydrate is a white powder with a chemical formula of (NH4)10W12O41·5H2O and a molecular weight of 3132.63 .

- It is used as a raw material for the manufacture of metal tungsten, ammonium phosphotungstate, and other tungsten compounds .

- It can also be used for the manufacture of catalysts .

- It is slightly soluble in water .

-

Preparation of Pure Tungsten Oxide and Carbide : Ammonium tungstate pentahydrate can be used as a source for the preparation of pure tungsten oxide and carbide . Tungsten carbide is extremely hard and is used in cutting tools and abrasives.

-

Production of Tungsten Metal Powder : It can also be used for the production of tungsten metal powder . Tungsten metal powder has applications in electrical contacts, electrodes, and heavy metal alloys.

-

Laboratory Reagent : Ammonium tungstate pentahydrate is used as a laboratory reagent . In a lab setting, it can be used in various chemical reactions as a source of tungstate ions.

-

Catalyst Manufacturing : It can be used for the manufacture of catalysts . Tungsten-based catalysts are used in the petrochemical industry for hydrocracking and hydrotreating processes.

-

Absorbent Gels : It is used in the area of absorbent gels . These gels have applications in various industries including healthcare and personal care products.

-

Coloring Agent in the Porcelain Industry : Ammonium tungstate pentahydrate is used as a coloring agent in the porcelain industry . It provides a rich blue color to porcelain products.

- Ammonium Tungstate Pentahydrate is a white powder with a chemical formula of (NH4)10W12O41·5H2O and a molecular weight of 3132.63 .

- It is used as a raw material for the manufacture of metal tungsten, ammonium phosphotungstate, and other tungsten compounds .

- It can also be used for the manufacture of catalysts .

- It is slightly soluble in water .

安全和危害

Exposure to Ammonium Tungstate Pentahydrate (99.999% W) Puratrem should be limited. The ACGIH recommends a Time-Weighted Average (TWA) of 3 mg/m3, while NIOSH recommends a TWA of 5 mg/m3; TWA 1 mg/m3; Short-Term Exposure Limit (STEL) 10 mg/m3; STEL 3 mg/m3 . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

属性

IUPAC Name |

diazanium;oxygen(2-);tungsten;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.5H2O.4O.W/h2*1H3;5*1H2;;;;;/q;;;;;;;4*-2;/p+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKHJVWMNDBPJF-UHFFFAOYSA-P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

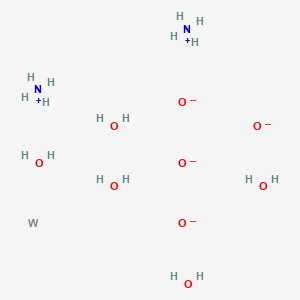

[NH4+].[NH4+].O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18N2O9W-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tungstate 5-hydrate | |

CAS RN |

1311-93-9 |

Source

|

| Record name | Tungstate (W12(OH)2O4010-), ammonium, hydrate (1:10:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

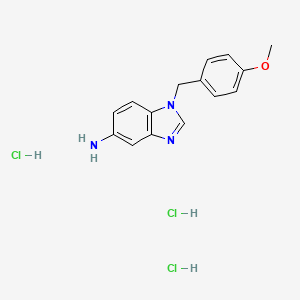

![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)

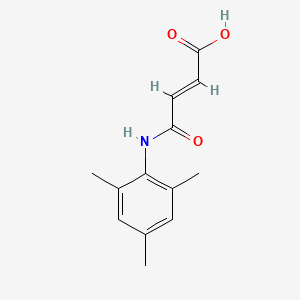

![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)

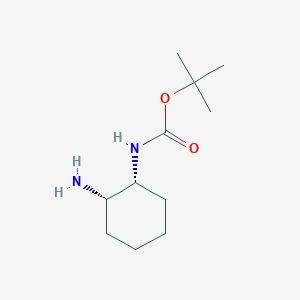

![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)